4-Iodo-2,2'-bipyridine
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Overview
Description
4-Iodo-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .
Industrial Production Methods: Industrial production of 4-Iodo-2,2’-bipyridine may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions are often bipyridine derivatives with various substituents, which can be further functionalized for specific applications .
Scientific Research Applications
4-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability . In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4,4’-Bipyridine: Has the nitrogen atoms in a different position, affecting its coordination properties and applications.
Uniqueness: 4-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable compound in both fundamental research and practical applications .
Properties
CAS No. |
160539-03-7 |
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Molecular Formula |
C10H7IN2 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
4-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |
InChI Key |
GUMNOUJDIYPVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)I |
Origin of Product |
United States |
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